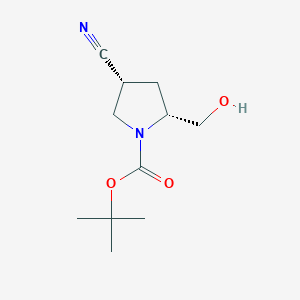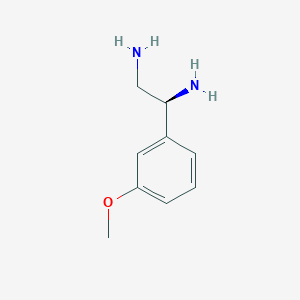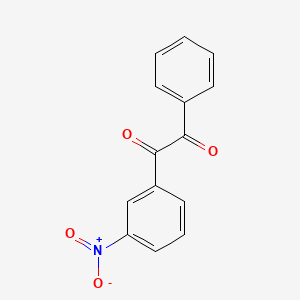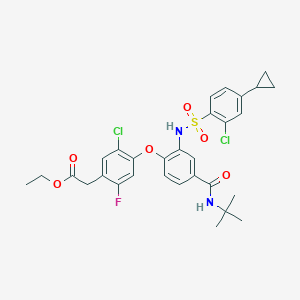
1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one, with the chemical formula C₁₅H₂₀FNO₂S, is a fascinating compound that combines aromatic and heterocyclic features. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the protodeboronation method, which utilizes pinacol boronic esters. The hydromethylation sequence has been successfully applied to related compounds like (−)-Δ8-THC and cholesterol . specific details for this compound’s synthesis remain proprietary.
Industrial Production:: While industrial-scale production methods are not widely documented, research labs and pharmaceutical companies likely employ similar synthetic routes with modifications for scalability.
Analyse Chemischer Reaktionen
Reactivity:: 1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one can undergo various reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Boronic acids: Used in Suzuki-Miyaura cross-coupling reactions.
Hydrogen peroxide (H₂O₂): For oxidation.
Hydride reagents (e.g., NaBH₄): For reduction.
Major Products:: The specific products depend on reaction conditions, but they often involve modifications to the phenyl ring or piperidinone moiety.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Biological Studies: Investigating its interactions with receptors and enzymes.
Industry: It may serve as a precursor for other compounds.
Wirkmechanismus
The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular pathways. detailed studies are ongoing.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare it to related piperidinones and thioaryl compounds. Its unique fluorine substitution sets it apart.
Eigenschaften
Molekularformel |
C15H20FNO2S |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-[3-fluoro-5-(3-methoxypropylsulfanyl)phenyl]piperidin-4-one |
InChI |
InChI=1S/C15H20FNO2S/c1-19-7-2-8-20-15-10-12(16)9-13(11-15)17-5-3-14(18)4-6-17/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
PMEODAXWNLRJFD-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCSC1=CC(=CC(=C1)F)N2CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13039865.png)








![Benzo[d]isoxazol-3-yl trifluoromethanesulfonate](/img/structure/B13039917.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13039928.png)
